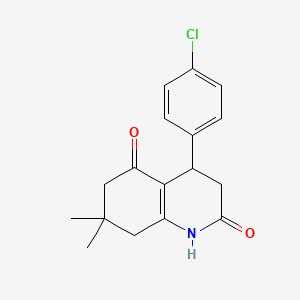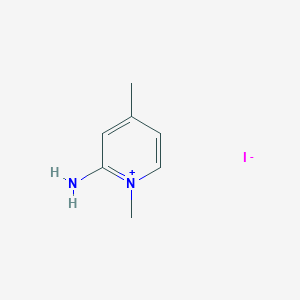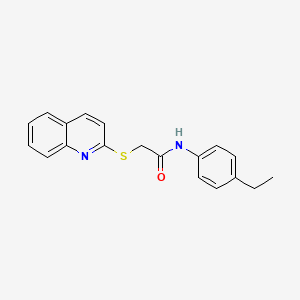
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMA-2 and belongs to the class of phenethylamine derivatives. TMA-2 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
TMA-2 acts as a partial agonist at serotonin receptor sites, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By binding to the 5-HT2A receptor, TMA-2 can modulate these processes and produce various effects.
Biochemical and Physiological Effects:
TMA-2 has been found to produce various biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems. TMA-2 has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages for use in lab experiments, including its ability to selectively activate the 5-HT2A receptor and its anti-inflammatory effects. However, TMA-2 also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for synthesis.
Orientations Futures
There are several future directions for research on TMA-2, including the development of new drugs based on its anti-inflammatory effects, the study of its potential therapeutic applications in depression and anxiety disorders, and the investigation of its potential toxicity and adverse effects on human health. Additionally, further research is needed to elucidate the exact mechanisms underlying TMA-2's effects on the brain and other physiological systems.
In conclusion, TMA-2 is a promising compound for scientific research due to its potential applications in various fields. Its selective activation of the 5-HT2A receptor and anti-inflammatory effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on human health and to develop safer synthesis methods.
Méthodes De Synthèse
TMA-2 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The synthesis of TMA-2 requires expertise in organic chemistry and should only be performed by trained professionals.
Applications De Recherche Scientifique
TMA-2 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, TMA-2 has been found to exhibit serotonin receptor agonist activity, which may have implications for the treatment of depression and anxiety disorders. In pharmacology, TMA-2 has been shown to have anti-inflammatory effects, making it a promising candidate for the development of new drugs. In toxicology, TMA-2 has been studied for its potential toxicity and adverse effects on human health.
Propriétés
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAELNKIBIHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)


